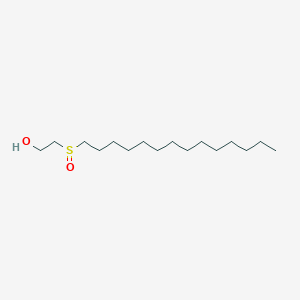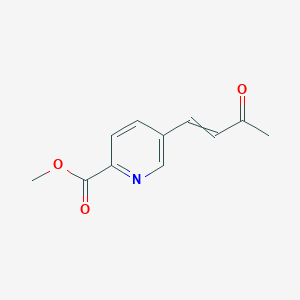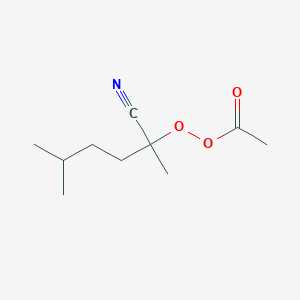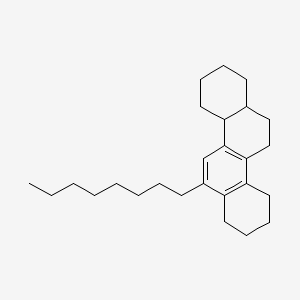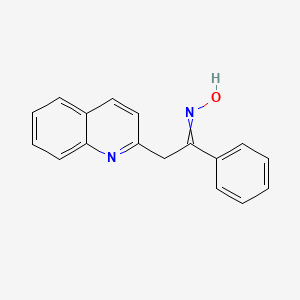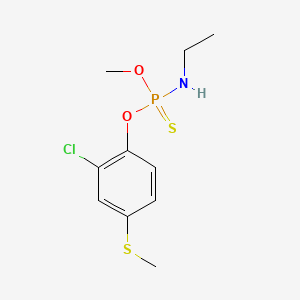
Naphthalene, 1,2-dihydro-1,1-dimethyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,2-dihydro-1,1-dimethyl-4-phenyl- is an organic compound with the molecular formula C18H18 and a molecular weight of 234.34 This compound is a derivative of naphthalene, characterized by the presence of a phenyl group and two methyl groups attached to the naphthalene ring system
Vorbereitungsmethoden
The synthesis of Naphthalene, 1,2-dihydro-1,1-dimethyl-4-phenyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
Naphthalene, 1,2-dihydro-1,1-dimethyl-4-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,2-dihydro-1,1-dimethyl-4-phenyl- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organic molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound can be utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of Naphthalene, 1,2-dihydro-1,1-dimethyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Naphthalene, 1,2-dihydro-1,1-dimethyl-4-phenyl- can be compared with other similar compounds, such as 1,2-dihydro-4-phenylnaphthalene and 1,2-dihydronaphthalene These compounds share structural similarities but differ in the presence and position of substituents on the naphthalene ring
Eigenschaften
CAS-Nummer |
58978-19-1 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,1-dimethyl-4-phenyl-2H-naphthalene |
InChI |
InChI=1S/C18H18/c1-18(2)13-12-15(14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
QNYVBQUOXLGIOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(C2=CC=CC=C21)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14624954.png)
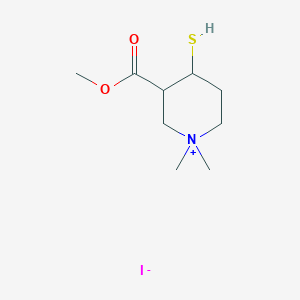

![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)
